molecular formula C6H10O3 B049989 Ethyl (S)-2-oxiranylacetate CAS No. 112083-63-3

Ethyl (S)-2-oxiranylacetate

Cat. No. B049989
M. Wt: 130.14 g/mol
InChI Key: WHUSTVAXKRFVPD-YFKPBYRVSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Forensic Science Applications

  • Stability and Forensic Analysis : Ethyl sulfate (EtS), a related compound to Ethyl (S)-2-oxiranylacetate, is studied for its stability in forensic contexts. It's used alongside ethyl glucuronide (EtG) as markers for ethanol consumption. A study assessed EtS's stability against bacterial degradation, which is crucial for forensic investigations to ensure accurate measurements of alcohol consumption markers in decomposed samples. This research underlines the forensic importance of understanding the stability of such compounds in various conditions (Halter et al., 2009).

Organic Chemistry and Catalysis

  • Catalysis and Synthesis : Ethyl 2-methyl-2,3-butadienoate, a compound with structural similarities to Ethyl (S)-2-oxiranylacetate, was shown to undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This demonstrates the utility of ethyl (S)-2-oxiranylacetate in facilitating complex organic synthesis reactions, showcasing its potential in creating novel organic compounds with high regioselectivity and excellent yields (Zhu et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 2-[(2S)-oxiran-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUSTVAXKRFVPD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448281
Record name Ethyl (S)-2-oxiranylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-2-oxiranylacetate

CAS RN

112083-63-3
Record name Ethyl (2S)-2-oxiraneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112083-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (S)-2-oxiranylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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